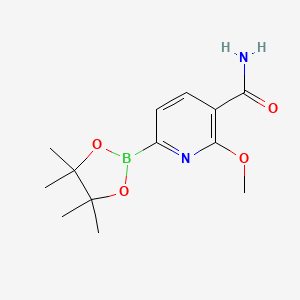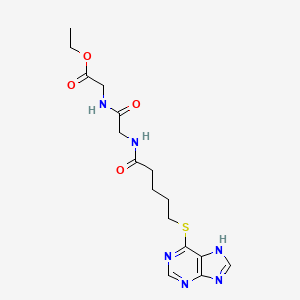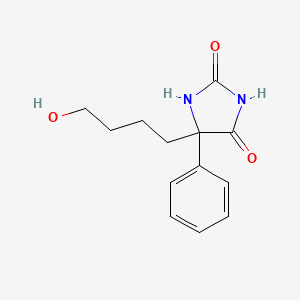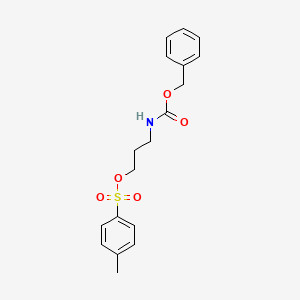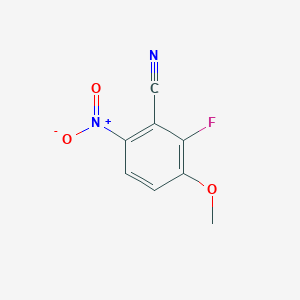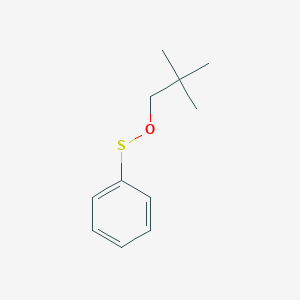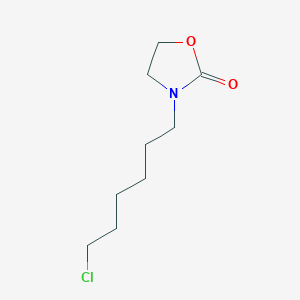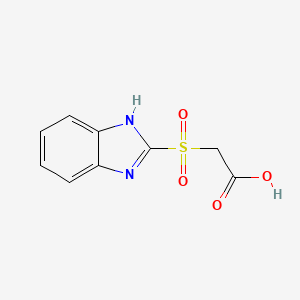
2-Benzimidazolylsulfonylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzimidazolylsulfonylacetic acid is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological and industrial applications. Benzimidazole derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a benzimidazole ring fused with a sulfonylacetic acid moiety, makes it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazolylsulfonylacetic acid typically involves the reaction of 2-cyanomethylbenzimidazole with sulfonyl chlorides under acidic conditions. One common method includes the hydrolysis of 2-cyanomethylbenzimidazole to yield 2-benzimidazole acetic acid, followed by esterification with alcohols in the presence of a catalytic amount of concentrated sulfuric acid . The reaction conditions often require low temperatures to ensure high yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain optimal reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzimidazolylsulfonylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
2-Benzimidazolylsulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-Benzimidazolylsulfonylacetic acid involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can bind to the minor groove of DNA, interfering with DNA replication and transcription processes.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as those involved in cell proliferation and survival pathways.
Signal Transduction: The compound can disrupt signal transduction pathways, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: Exhibits similar anticancer and antimicrobial properties.
1-(Substituted pyrimidin-2-yl)benzimidazoles: Known for their anti-inflammatory effects.
Uniqueness: 2-Benzimidazolylsulfonylacetic acid is unique due to its sulfonylacetic acid moiety, which enhances its solubility and reactivity compared to other benzimidazole derivatives
Propriétés
Numéro CAS |
73623-43-5 |
|---|---|
Formule moléculaire |
C9H8N2O4S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfonyl)acetic acid |
InChI |
InChI=1S/C9H8N2O4S/c12-8(13)5-16(14,15)9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Clé InChI |
GVUIGWHLOXHQGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)
![6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine](/img/structure/B13990956.png)

![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)

